N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide
Description
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide is a heterocyclic amide derivative that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-12-5-3-10(4-6-12)13(17)16-14-11(9-15)7-8-19-14/h3-8H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJFKZXRLSUBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 4-ethoxybenzoic acid under specific conditions to form the desired amide bond . The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Chemical Reactions Analysis
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide has several scientific research applications:
Pharmaceuticals: This compound exhibits potential as a lead molecule for the development of new drugs due to its unique structural features.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the construction of diverse molecular architectures.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide is not fully elucidated, but it is believed to interact with various molecular targets and pathways. The cyano group and thiophene ring are likely involved in binding interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. Further research is needed to fully understand the molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide can be compared to other similar compounds, such as:
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This compound also features a thiophene ring with a cyano group but differs in the acetamide moiety, which may result in different chemical reactivity and biological activity.
N-(thiophen-2-yl)nicotinamide derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(3-cyanothiophen-2-yl)-4-ethoxybenzamide is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmaceuticals, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a cyano group and an ethoxy group attached to a benzamide moiety. This structure contributes to its reactivity and potential interactions with biological targets.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the cyano group and thiophene ring may play critical roles in binding interactions with various biological macromolecules. These interactions could potentially inhibit enzyme activities or disrupt cellular processes, leading to its observed biological effects.
Antioxidant Activity
Research indicates that this compound exhibits moderate antioxidant activity as demonstrated through assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). This property is vital for protecting cells from oxidative stress, which is linked to various diseases .
Antimicrobial Activity
The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as yeasts such as Candida glabrata and Candida krusei. The microdilution method was employed to assess its efficacy, revealing strong potential as an antimicrobial agent .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Similar thiophene and cyano groups | Moderate antioxidant and antimicrobial activity |
| N-(thiophen-2-yl)nicotinamide derivatives | Contains a nicotinamide moiety | Varies; often exhibits different reactivity and activity profiles |
These comparisons highlight the unique biological properties imparted by specific structural features in this compound.
Research Findings and Case Studies
Numerous studies have explored the potential applications of this compound in drug development:
- Pharmaceutical Applications : The compound is considered a lead molecule for developing new drugs due to its structural uniqueness and biological activities. Its ability to interact with various targets makes it a candidate for further exploration in therapeutic contexts.
- Materials Science : Beyond pharmaceuticals, this compound's heterocyclic structure positions it as a potential material for organic semiconductors and organic light-emitting diodes (OLEDs), showcasing its versatility in scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
